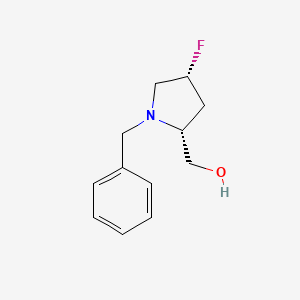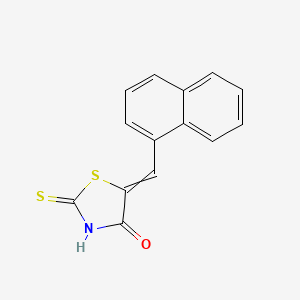
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4,4-Difluorocyclohexyl)-2-méthylpropan-1-ol est un composé chimique doté d'une structure unique qui comprend un cycle cyclohexyle substitué par deux atomes de fluor et un groupe hydroxyle. Ce composé a suscité l'intérêt dans divers domaines de recherche en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante comprend la réaction de la 4,4-difluorocyclohexanone avec un réactif de Grignard, tel que le bromure de méthylmagnésium, suivie d'une hydrolyse pour obtenir l'alcool désiré .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour une production à grande échelle. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4,4-Difluorocyclohexyl)-2-méthylpropan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de la 4,4-difluorocyclohexanone, tandis que la réduction peut produire divers dérivés d'alcool.
4. Applications de recherche scientifique
Le 2-(4,4-Difluorocyclohexyl)-2-méthylpropan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat idéal pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés uniques
5. Mécanisme d'action
Le mécanisme d'action du 2-(4,4-Difluorocyclohexyl)-2-méthylpropan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor et le groupe hydroxyle jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, influençant ainsi leur activité. Le composé peut moduler diverses voies biochimiques, ce qui en fait un outil précieux pour la recherche en pharmacologie et en biochimie .
Applications De Recherche Scientifique
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound can modulate various biochemical pathways, making it valuable for research in pharmacology and biochemistry .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4,4-Difluorocyclohexyl)-2-méthoxyéthan-1-ol : Structure similaire avec un groupe méthoxy au lieu d'un groupe hydroxyle.
2-(4,4-Difluorocyclohexyl)-2-méthoxyéthanamine ; chlorhydrate : Contient un groupe amine et est utilisé dans différentes réactions chimiques.
Unicité
Le 2-(4,4-Difluorocyclohexyl)-2-méthylpropan-1-ol est unique en raison de son motif de substitution spécifique sur le cycle cyclohexyle, qui lui confère des propriétés chimiques et biologiques distinctes. La présence d'atomes de fluor améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H18F2O |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8,13H,3-7H2,1-2H3 |
Clé InChI |
FCSOTWIOVZJTCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1CCC(CC1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)

![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)

![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)

![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)
